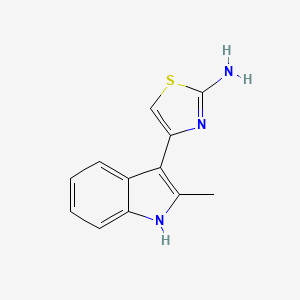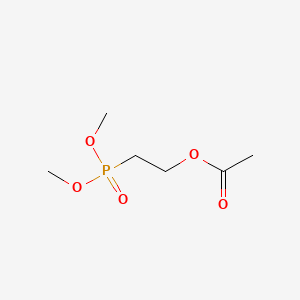
4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamin
Übersicht
Beschreibung
4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a novel chemical compound that has recently been identified as having potential applications in scientific research. It is a member of the thiazol-2-ylamines family, and is composed of a heterocyclic aromatic ring system, with a methyl group attached to the nitrogen atom of the indole ring. This compound has been found to possess interesting biochemical and physiological effects, and has been proposed for use in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Enzyminhibition
Diese Verbindung wurde auf ihr Potenzial untersucht, Enzyme wie Acetylcholinesterase (AChE) und Glutathion-S-Transferase (GST) zu hemmen, die wichtige Ziele bei der Behandlung von Krankheiten wie Alzheimer und Krebs sind. Zum Beispiel zeigte 2-Azido-1-(2-Methyl-1H-indol-3-yl)ethanon, ein Derivat, vielversprechende inhibitorische Aktivitäten mit niedrigen Ki-Werten für beide Enzyme .
Entzündungshemmendes und schmerzlinderndes Mittel
Indolderivate, einschließlich derer mit einer Thiazol-2-ylamin-Gruppierung, haben sich als potenzielle entzündungshemmende und schmerzlindernde Mittel erwiesen. Eine solche Verbindung zeigte bessere Ergebnisse in diesen Bereichen, was auf ihr Potenzial für die Entwicklung zu therapeutischen Medikamenten hindeutet .
Synthese von Indolderivaten
Die Verbindung dient als Vorläufer bei der Synthese verschiedener Indolderivate. Diese Derivate sind in zahlreichen Naturprodukten und Pharmazeutika weit verbreitet, was die Bedeutung der Verbindung in der synthetischen organischen Chemie unterstreicht .
Forschung an Pflanzenhormonen
Indolderivate sind in der Pflanzenbiologie von entscheidender Bedeutung, da sie die Grundlage für Pflanzenhormone wie Indol-3-essigsäure bilden, die aus dem Abbau von Tryptophan in höheren Pflanzen gebildet wird. Dies unterstreicht eine weitere Anwendung in der Agrar- und Pflanzenwissenschaft .
Cyclooxygenase-Inhibition
Neue Serien von Indolderivaten, die die Thiazol-2-ylamin-Gruppe enthalten, wurden synthetisiert und auf ihre Fähigkeit untersucht, Cyclooxygenase-Enzyme zu hemmen. Diese Enzyme sind an entzündlichen Prozessen beteiligt, was diese Verbindungen in der Forschung zu entzündungshemmenden Medikamenten wichtig macht .
Wirkmechanismus
Target of Action
Similar compounds have been found to target proteins likeProstaglandin G/H synthase 1 and Phospholipase A2 . These proteins play crucial roles in inflammatory responses and cellular signaling.
Mode of Action
Based on the structure and activity of similar compounds, it may interact with its targets through non-covalent interactions, leading to changes in the protein’s function .
Biochemical Pathways
Similar compounds have been reported to inhibit tubulin polymerization , which is a critical process in cell division and structure.
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles . The metabolism and excretion of these compounds can also vary significantly, affecting their bioavailability and therapeutic potential.
Result of Action
Similar compounds have demonstrated antiproliferative activities against various cancer cell lines . This suggests that 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine may also have potential anticancer properties.
Eigenschaften
IUPAC Name |
4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-7-11(10-6-16-12(13)15-10)8-4-2-3-5-9(8)14-7/h2-6,14H,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRJCZSXULOKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355535 | |
| Record name | 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204943 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50825-19-9 | |
| Record name | 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/no-structure.png)












